Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C18H24N2O5 and a molecular weight of 348.39 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of functional groups, selective reactions, and purification steps to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: A related compound with similar structural features and applications.
Benzyl 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate: Another derivative with comparable chemical properties.
Uniqueness: Benzyl 4-((ethoxycarbonyl)(methyl)carbamoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H24N2O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzyl 4-[ethoxycarbonyl(methyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-3-24-17(22)19(2)16(21)15-9-11-20(12-10-15)18(23)25-13-14-7-5-4-6-8-14/h4-8,15H,3,9-13H2,1-2H3 |
InChI Key |
WNHFQPGSSGAWQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)C(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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